1-Deoxy-1-nitro-L-glucitol
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Overview
Description
1-Deoxy-1-nitro-L-glucitol is a chemical compound with the molecular formula C6H13NO7. It is a derivative of glucitol (sorbitol) where a nitro group replaces one of the hydroxyl groups.
Chemical Reactions Analysis
1-Deoxy-1-nitro-L-glucitol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Deoxy-1-nitro-L-glucitol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: It can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Deoxy-1-nitro-L-glucitol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-Deoxy-1-nitro-L-glucitol can be compared with other nitro sugar derivatives such as 1-Deoxy-1-nitro-D-mannitol. While both compounds share similar structural features, their reactivity and applications may differ due to variations in their molecular configurations. The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties .
Similar Compounds
- 1-Deoxy-1-nitro-D-mannitol
- 1-Deoxy-1-nitro-D-glucitol
- 1-Deoxy-1-nitro-L-mannitol
These compounds share the nitro sugar structure but differ in their stereochemistry and specific applications .
Properties
CAS No. |
69257-51-8 |
---|---|
Molecular Formula |
C6H13NO7 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m1/s1 |
InChI Key |
HOFCJTOUEGMYBT-VANKVMQKSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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